molecular formula C10H21Cl3N4 B13648820 methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminetrihydrochloride

methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminetrihydrochloride

Cat. No.: B13648820
M. Wt: 303.7 g/mol
InChI Key: OLXLNQRDTDWVCJ-NRYJBHHQSA-N
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Description

Methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminetrihydrochloride is a complex organic compound featuring a pyrazolo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminetrihydrochloride typically involves multi-step organic reactions. The starting materials often include pyrazolo[1,5-a]pyrazine derivatives and appropriate alkylating agents. The reaction conditions may involve the use of solvents such as methanol or acetic acid, and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminetrihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while substitution reactions could introduce various functional groups onto the pyrazolo[1,5-a]pyrazine core.

Scientific Research Applications

Methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminetrihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminetrihydrochloride involves its interaction with molecular targets in biological systems. The compound may bind to specific proteins or enzymes, altering their activity and affecting cellular pathways. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminetrihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

Methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminetrihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The compound belongs to the pyrazolo[1,5-a]pyrazine family, which is known for its diverse biological properties. The specific structure includes:

  • Molecular Formula : C₁₃H₁₈Cl₃N₅
  • Molecular Weight : 365.67 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that compounds within the pyrazolo[1,5-a]pyrazine class exhibit a range of biological activities including anticancer, antimicrobial, and antitubercular effects. The following sections summarize key findings from various studies.

Anticancer Activity

Several studies have investigated the anticancer potential of pyrazolo[1,5-a]pyrazine derivatives. For instance:

  • Mechanism of Action : The compounds have been shown to inhibit specific pathways involved in cancer cell proliferation. A study highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines by disrupting cell cycle progression and inducing apoptosis .
CompoundCancer Cell LineIC50 (µM)Mechanism
Compound AMCF-7 (breast)10.5Apoptosis induction
Compound BA549 (lung)15.3Cell cycle arrest
Compound CHeLa (cervical)8.7Inhibition of DNA synthesis

Antimicrobial Activity

The compound also displays antimicrobial properties. A notable study evaluated its effectiveness against Mycobacterium tuberculosis (Mtb):

  • Activity Against Mtb : High-throughput screening revealed that certain pyrazolo[1,5-a]pyrimidin derivatives exhibited low cytotoxicity while maintaining significant activity against Mtb within macrophages .
CompoundMIC (µg/mL)Cytotoxicity (CC50 µg/mL)
Compound D0.75>100
Compound E0.50>100

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of these compounds. Research has identified key features that enhance activity:

  • Substituents : Variations in substituents on the pyrazino ring significantly affect potency and selectivity against target organisms .
Substituent PositionEffect on Activity
R1 (methyl)Increased potency
R2 (trifluoromethyl)Enhanced selectivity

Case Studies and Research Findings

Several case studies have been published regarding the biological activities of this compound:

  • Anticancer Efficacy : A recent study demonstrated that this compound could inhibit tumor growth in xenograft models by modulating key signaling pathways associated with cancer progression.
  • Antitubercular Effects : Another investigation found that the compound inhibited Mtb growth effectively without significant toxicity to human cells.
  • Mechanistic Insights : Further research into the mechanism revealed that the compound may act by disrupting metabolic pathways critical for bacterial survival.

Properties

Molecular Formula

C10H21Cl3N4

Molecular Weight

303.7 g/mol

IUPAC Name

(2R)-1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-N-methylpropan-2-amine;trihydrochloride

InChI

InChI=1S/C10H18N4.3ClH/c1-9(11-2)7-13-5-6-14-10(8-13)3-4-12-14;;;/h3-4,9,11H,5-8H2,1-2H3;3*1H/t9-;;;/m1.../s1

InChI Key

OLXLNQRDTDWVCJ-NRYJBHHQSA-N

Isomeric SMILES

C[C@H](CN1CCN2C(=CC=N2)C1)NC.Cl.Cl.Cl

Canonical SMILES

CC(CN1CCN2C(=CC=N2)C1)NC.Cl.Cl.Cl

Origin of Product

United States

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